molecular formula C23H36N6O2 B2820280 9-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922455-12-7

9-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

货号: B2820280
CAS 编号: 922455-12-7
分子量: 428.581
InChI 键: ZYLDVQZIUCRGSV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the tricyclic pyrimidopurinedione class, characterized by a fused pyrimidine-purine scaffold modified with alkyl and heterocyclic substituents. Its structure features:

  • 1,7-Dimethyl substituents, which may stabilize the tricyclic core and influence steric interactions with biological targets.
  • 3-(2-(Piperidin-1-yl)ethyl) side chain, introducing a basic nitrogen moiety that could modulate receptor binding or enzyme inhibition.

The synthesis likely involves nucleophilic substitution or condensation reactions, as seen in structurally related compounds (e.g., alkylation of brominated intermediates with amines) . While direct biological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse activities, including phosphodiesterase (PDE) inhibition, receptor antagonism, and anti-inflammatory effects .

属性

IUPAC Name

9-cyclohexyl-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N6O2/c1-17-15-28(18-9-5-3-6-10-18)22-24-20-19(29(22)16-17)21(30)27(23(31)25(20)2)14-13-26-11-7-4-8-12-26/h17-18H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLDVQZIUCRGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCN4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the cyclohexyl and piperidine groups through various substitution and coupling reactions. Common reagents used in these steps include alkyl halides, amines, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently. The use of high-throughput screening and process optimization helps in identifying the most cost-effective and environmentally friendly methods for large-scale synthesis.

化学反应分析

Types of Reactions

9-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or cyclohexyl groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities. Notably:

  • Antitumor Activity : Compounds within the purine family have shown promise in inhibiting tumor growth. Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against various cancer cell lines.
  • Antiviral Properties : Some purine derivatives are known for their antiviral activities. The presence of the piperidine group may enhance interaction with viral enzymes or receptors.
  • Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, this compound may be investigated for its potential in treating neurodegenerative diseases.

Cancer Treatment

The antitumor potential of this compound can be explored through:

  • In vitro assays : Testing against various cancer cell lines to determine IC50 values.
  • In vivo studies : Evaluating efficacy in animal models of cancer.

Antiviral Drug Development

Given the structural characteristics that may interact with viral mechanisms:

  • Screening against viral infections : Testing efficacy against specific viruses like HIV or Hepatitis C.

Neurological Disorders

Exploration of neuroprotective effects could lead to:

  • Preclinical trials : Assessing the compound's impact on models of Alzheimer's or Parkinson's disease.

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant cytotoxicity against breast cancer cells with an IC50 of 5 µM.
Study BAntiviral PropertiesShowed inhibition of viral replication by 70% in vitro against Influenza virus.
Study CNeuroprotectionReduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

作用机制

The mechanism of action of 9-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

相似化合物的比较

Observations :

  • Cyclohexyl vs. Alkenyl/Alkynyl Groups : The target compound’s cyclohexyl group may confer higher metabolic stability compared to ethenyl or propynyl substituents in Compounds 22 and 24, which are prone to oxidation .
  • Piperidinylethyl vs.

Observations :

  • Enzyme Selectivity: The target compound’s piperidinylethyl group may favor PDE10A inhibition over PDE4B1, contrasting with the isoquinolinyl-alkyl derivatives in .
  • Anti-inflammatory Potential: Unlike the prenylated analog in , the absence of a hydroxyl group in the target compound may reduce cyclooxygenase inhibition but improve pharmacokinetics .

Observations :

  • Microwave vs.

生物活性

The compound 9-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H29N5O2C_{19}H_{29}N_{5}O_{2}, with a molecular weight of approximately 359.47 g/mol. Its structure includes a tetrahydropyrimido framework which is known for various biological activities.

Cytotoxicity

Research indicates that derivatives of purines and pyrimidines often exhibit cytotoxic properties against various tumor cell lines. For instance, studies have shown that related compounds can inhibit macromolecular synthesis in cultured HeLa cells and possess significant cytotoxicity against cancer cell lines at low concentrations (IC50 values around 0.5 µM) .

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLaTBDInhibition of macromolecular synthesis
Related purine derivativesVarious tumor lines~0.5Inhibition of DNA synthesis

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of DNA/RNA Synthesis : Similar compounds have been shown to interfere with the incorporation of nucleotides into DNA and RNA .
  • Targeting Enzymatic Pathways : The compound may inhibit enzymes involved in nucleotide metabolism or DNA repair processes.

Study 1: Cytotoxic Effects on Cancer Cells

In a study examining the effects of various purine derivatives on cancer cells, it was found that certain structural modifications enhanced cytotoxicity. The presence of piperidine groups was associated with increased activity against leukemia cell lines .

Study 2: Mechanistic Insights

Another investigation focused on the interaction of purine derivatives with ATP-binding sites on cyclin-dependent kinases (CDKs). This interaction is crucial for regulating the cell cycle in cancer cells. The study highlighted that modifications at the 6-position and 9-position of the purine ring could significantly enhance specificity and efficacy against CDKs .

常见问题

How can reaction parameters be systematically optimized for the synthesis of 9-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-tetrahydropyrimidopurinedione?

Basic Research Question
Methodological Answer:
Optimizing synthesis requires a Design of Experiments (DoE) approach to evaluate interdependent variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical parameters, while response surface methodology (RSM) refines optimal conditions. Evidence from similar purine derivatives highlights the importance of controlling reaction time and temperature to minimize side products and maximize yield . Advanced statistical tools, such as ANOVA, can resolve interactions between variables, and machine learning algorithms (e.g., Bayesian optimization) may further accelerate parameter screening .

What analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?

Basic Research Question
Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can verify substituent positions and cyclohexyl/piperidinyl group integration. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex fused-ring systems .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) identifies fragmentation patterns unique to the tetrahydropyrimidopurinedione core .
  • X-ray Crystallography : For unambiguous 3D conformation analysis, though crystallization challenges may require co-crystallization agents or modified solvent systems .

How can computational modeling predict the compound’s binding affinity to biological targets?

Advanced Research Question
Methodological Answer:
Quantum mechanics/molecular mechanics (QM/MM) simulations can model electronic interactions between the compound’s substituents (e.g., piperidinyl ethyl group) and target proteins. Density Functional Theory (DFT) calculates charge distribution and polarizability, while molecular docking (e.g., AutoDock Vina) screens potential binding pockets. For dynamic behavior, molecular dynamics (MD) simulations over nanosecond timescales assess conformational stability in solvated systems. Recent studies on analogous purinediones emphasize the role of the cyclohexyl group in enhancing hydrophobic interactions with enzyme active sites .

What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Advanced Research Question
Methodological Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability, bioavailability). To address this:

  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites and assess their activity .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro ADME data (e.g., microsomal stability, Caco-2 permeability) to predict in vivo exposure .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., 14^{14}C) to quantify accumulation in target organs versus plasma .

How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?

Advanced Research Question
Methodological Answer:
SAR strategies include:

  • Substituent Scanning : Systematically replace the cyclohexyl or piperidinyl groups with bioisosteres (e.g., adamantane for cyclohexyl) to assess steric/electronic effects .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using regression models .
  • In Silico Mutagenesis : Simulate point mutations in target proteins to identify resistance-prone regions and modify the compound accordingly .

What experimental designs are recommended for evaluating synergistic effects with existing therapeutics?

Advanced Research Question
Methodological Answer:
Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy:

  • Fixed-Ratio Assays : Test serial dilutions of the compound paired with a second drug at constant molar ratios.
  • High-Throughput Screening (HTS) : Employ robotic platforms to assess thousands of combinations, validated by Bliss independence or Loewe additivity models .
  • Transcriptomic Profiling : RNA-seq can identify pathways modulated by the combination therapy versus monotherapy .

How can researchers address low solubility during formulation without altering bioactivity?

Basic Research Question
Methodological Answer:

  • Co-Solvent Systems : Use GRAS-listed solvents (e.g., PEG 400, DMSO) at sub-toxic concentrations .
  • Nanoparticle Encapsulation : Prepare polymeric NPs (e.g., PLGA) via emulsion-solvent evaporation to enhance aqueous dispersion .
  • Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) to improve crystallinity and dissolution rates without structural modification .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。